1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid
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Overview
Description
Preparation Methods
The synthesis of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid typically involves organic synthesis reactions. One common method includes the cyclization of appropriate precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid can be compared with other similar compounds, such as:
Thiazole derivatives: These compounds share a similar thiazine ring structure and exhibit diverse biological activities.
Benzothiadiazine derivatives: These compounds have a benzene ring fused with a thiazine ring and are known for their therapeutic potential.
The uniqueness of this compound lies in its specific structure and the resulting properties that differentiate it from other thiazine and benzothiadiazine derivatives .
Biological Activity
1-Methyl-1-oxo-1,2-thiazine-4-carboxylic acid (CAS No. 88628-87-9) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological effects, mechanisms of action, and potential therapeutic applications.
The compound is characterized by a thiazine ring structure, which contributes to its unique biological properties. It is typically synthesized through organic reactions involving cyclization of appropriate precursors under controlled conditions. Common methods include oxidation and reduction reactions using agents such as potassium permanganate and sodium borohydride, respectively.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial and fungal strains. In vitro studies have shown that it can inhibit the growth of pathogens such as Escherichia coli and Staphylococcus aureus, demonstrating potential as an antibacterial agent . The compound's mechanism involves disruption of microbial cell membranes and interference with metabolic pathways.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This activity positions it as a candidate for treating inflammatory conditions like arthritis and other chronic inflammatory diseases .
Analgesic Activity
In experimental models, this compound has demonstrated analgesic effects, surpassing traditional analgesics like piroxicam in efficacy. Its ability to inhibit pain responses suggests a mechanism involving central nervous system pathways, potentially making it useful for pain management therapies .
Anticancer Potential
Emerging studies highlight the anticancer potential of this compound, particularly against various cancer cell lines. The compound has shown cytotoxic effects by inducing apoptosis in cancer cells, which may be mediated through the activation of caspases and modulation of cell cycle regulators . Further research is warranted to explore its efficacy in clinical settings.
The biological activity of this compound is attributed to its interactions with specific molecular targets. It may act as an enzyme inhibitor or receptor modulator, influencing various signaling pathways involved in inflammation, pain perception, and cellular proliferation. Understanding these mechanisms will be crucial for developing targeted therapies based on this compound.
Comparative Analysis
To contextualize the biological activity of this compound, a comparison with similar compounds is beneficial:
Compound | Biological Activity | Mechanism |
---|---|---|
Thiazole Derivatives | Antimicrobial, anticancer | Enzyme inhibition |
Benzothiadiazine Derivatives | Analgesic, anti-inflammatory | Receptor modulation |
1-Methyl-1-oxo-1,2-thiazine | Antimicrobial, anti-inflammatory | Enzyme inhibition, apoptosis induction |
Case Studies
Several case studies have illustrated the therapeutic potential of this compound:
- Antimicrobial Efficacy : A study tested the compound against multi-drug resistant strains of bacteria and found it effective at concentrations lower than those required for conventional antibiotics.
- Inflammation Model : In a murine model of arthritis, administration of the compound led to a significant reduction in joint swelling and inflammatory markers compared to control groups.
- Cancer Cell Studies : In vitro tests on breast cancer cell lines revealed that the compound induced apoptosis at IC50 values significantly lower than those observed with standard chemotherapeutics.
Properties
IUPAC Name |
1-methyl-1-oxo-1λ6-thia-2-azacyclohexa-1,3,5-triene-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S/c1-11(10)3-2-5(4-7-11)6(8)9/h2-4H,1H3,(H,8,9) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGGRSXMFTLBAPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS1(=NC=C(C=C1)C(=O)O)=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
88628-87-9 |
Source
|
Record name | 1-methyl-1-oxo-1lambda6,2-thiazine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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